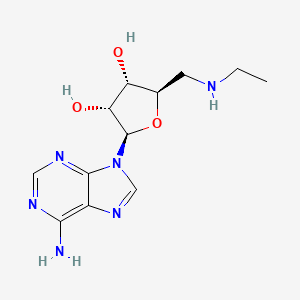

5'-Deoxy-5'-(ethylamino)adenosine

Description

Overview of Endogenous Adenosine (B11128) and its Multifaceted Roles in Biological Systems

Endogenous adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in a vast array of physiological processes. acs.org It is composed of an adenine (B156593) molecule attached to a ribose sugar and serves as a fundamental component of essential biomolecules, including adenosine triphosphate (ATP), the primary energy currency of the cell, and the nucleic acids DNA and RNA. acs.org Beyond these core functions, adenosine acts as a potent signaling molecule, modulating cellular activities by interacting with four specific G-protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov

The physiological effects of adenosine are diverse and tissue-specific. In the central nervous system, it acts as an inhibitory neurotransmitter, promoting sleep and suppressing arousal. jst.go.jp In the cardiovascular system, it is involved in processes like vasodilation and regulating heart rate. nih.govjst.go.jp Furthermore, adenosine is a key regulator of the immune system and inflammation. nih.govscispace.com During events like hypoxia, ischemia, or tissue damage, extracellular adenosine levels rise significantly, initiating cytoprotective responses to prevent further injury. acs.orgnih.gov

Significance of Synthesized Nucleoside Analogues in Advancing Chemical Biology and Medicinal Chemistry

Synthesized nucleoside analogues are indispensable tools in the fields of medicinal chemistry and chemical biology. acs.org These molecules are structural modifications of natural nucleosides, designed to interact with enzymes and receptors involved in nucleic acid synthesis and other cellular processes. acs.orgresearchgate.net By making small changes to the sugar or base moiety, scientists can create compounds that disrupt pathological processes, such as viral replication or the proliferation of cancer cells. acs.orgnih.gov

The success of nucleoside analogues is exemplified by numerous approved drugs. For instance, zidovudine (B1683550) (AZT) was a pioneering antiviral drug for HIV, and acyclovir (B1169) is a widely used treatment for herpes virus infections. acs.orgnih.gov In cancer chemotherapy, drugs like gemcitabine (B846) interfere with the DNA synthesis of rapidly dividing tumor cells. nih.gov The core principle behind their action is that these analogues can be recognized by cellular or viral enzymes, but their modified structure prevents the completion of a biological process, leading to chain termination of DNA or RNA, or inhibition of a key enzyme. researchgate.net Ongoing research continues to expand their therapeutic potential, aiming to enhance efficacy and reduce challenges like toxicity and drug resistance. acs.orgnih.gov

Rationale for Investigating 5'-Deoxy-5'-(ethylamino)adenosine within the Broader Landscape of Adenosine Derivatives

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its investigation lies in the established biological significance of 5'-substituted adenosine derivatives. The 5'-position of the ribose sugar is a critical site for modification, as it is naturally phosphorylated to form nucleotides like AMP, ADP, and ATP. mdpi.com Introducing substituents at this position can profoundly alter the molecule's interaction with enzymes and receptors.

Research has shown that introducing different groups at the 5'-position, including alkylamino, alkylthio, and carboxamido groups, can yield compounds with interesting pharmacological profiles. nih.govacs.orgnih.gov For example, 5'-(alkylamino)-substituted analogues of N6-cyclopentyladenosine have been synthesized and shown to be selective, high-affinity ligands for the adenosine A1 receptor. nih.govacs.org These compounds often behave as partial agonists, meaning they can modulate receptor activity with finer control than a full agonist. nih.govacs.org Given that small changes in the substituent, such as the length of an alkyl chain, can influence potency and selectivity, the investigation of an ethylamino group, as in this compound, is a logical step in the systematic exploration of this chemical space to discover novel receptor modulators.

Historical Development and Research Trajectory of 5'-Substituted Deoxyadenosine (B7792050) Derivatives

The development of 5'-substituted deoxyadenosine derivatives is part of a broader history of nucleoside modification that dates back decades. nih.gov Early work focused on creating analogues that could act as anticancer and antiviral agents. nih.gov The synthesis of 5'-amino-5'-deoxyadenosine (B1666341) was an important step, providing a versatile intermediate for creating a variety of other derivatives. nih.govbiosynth.com For example, 5'-amino-5'-deoxyadenosine has been used to synthesize 5'-N-aminoacyl peptide derivatives to study their effects on protein synthesis. nih.gov

Over the years, a vast number of modifications at the 5'-position have been explored. These include:

5'-Halogenated derivatives: Compounds like 5'-chloro-5'-deoxyadenosine (B559659) have been synthesized and serve as key intermediates for further functionalization. They have also been investigated as adenosine A1 receptor agonists.

5'-Thio and 5'-Seleno derivatives: Analogues with sulfur- or selenium-containing groups at the 5'-position have been shown to act as partial agonists at the A1 adenosine receptor. nih.govacs.org

5'-Carboxamides: The most famous example is 5'-N-ethylcarboxamidoadenosine (NECA), a potent but non-selective agonist for all adenosine receptor subtypes. nih.gov The synthesis of a wide range of 5'-N-substituted carboxamides has been a major research focus to improve receptor selectivity. nih.gov

5'-Azido derivatives: 5'-azido-5'-deoxyribonucleosides are important synthetic intermediates that can be readily converted to 5'-amino derivatives. mdpi.com

This continuous exploration of 5'-substitutions has been driven by the quest for more potent and selective therapeutic agents, as well as for molecular probes to better understand the function of adenosine receptors and other nucleotide-binding proteins. researchgate.net

Data Tables

Table 1: Structural Comparison of 5'-Substituted Adenosine Analogues

| Substituent at 5'-Position | Compound Class/Example | Key Structural Feature |

| -H | 5'-Deoxyadenosine | Replacement of the 5'-hydroxyl group with a hydrogen atom. caymanchem.com |

| -NH₂ | 5'-Amino-5'-deoxyadenosine | An amino group replaces the 5'-hydroxyl group. biosynth.com |

| -NH-CH₂CH₃ | This compound | An ethylamino group at the 5'-position. |

| -S-Alkyl | 5'-(Alkylthio)adenosine derivatives | An alkylthio ether linkage at the 5'-position. nih.gov |

| -C(O)NH-CH₂CH₃ | 5'-N-Ethylcarboxamidoadenosine (NECA) | An ethyl-substituted carboxamide group at the 5'-position. nih.gov |

| -Cl | 5'-Chloro-5'-deoxyadenosine | A chlorine atom replaces the 5'-hydroxyl group. |

Table 2: Reported Biological Activities of Related 5'-Substituted Adenosine Analogues

| Compound Class | Target(s) | Observed Activity | Reference |

| 5'-(Alkylamino)-N⁶-cyclopentyladenosines | Adenosine A1 Receptor | High-affinity partial agonists, selective over A2A receptors. | nih.govacs.org |

| 5'-N-Substituted Carboxamidoadenosines | Adenosine A1, A2A, A2B, A3 Receptors | Generally act as agonists; selectivity varies with the N-substituent. | nih.gov |

| 5'-Sulfamino-5'-deoxynucleosides | Herpes Simplex Virus | 5'-sulfamino-5'-deoxythymidine showed inhibition of viral replication. | nih.gov |

| (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor | Highly selective agonist with antinociceptive effects. |

Structure

3D Structure

Properties

CAS No. |

87830-56-6 |

|---|---|

Molecular Formula |

C12H18N6O3 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(ethylaminomethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H18N6O3/c1-2-14-3-6-8(19)9(20)12(21-6)18-5-17-7-10(13)15-4-16-11(7)18/h4-6,8-9,12,14,19-20H,2-3H2,1H3,(H2,13,15,16)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

MOZBWPNPQUIIOP-WOUKDFQISA-N |

Isomeric SMILES |

CCNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCNCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of 5 Deoxy 5 Ethylamino Adenosine

Modulation of Cellular Enzyme Activities and Associated Metabolic Pathways

Potential for Inhibitory Effects on Other Cellular Enzymes (e.g., Histone-Lysine N-Methyltransferase DOT1L, by analogy)

While direct studies on the inhibitory action of 5'-Deoxy-5'-(ethylamino)adenosine on Histone-Lysine N-Methyltransferase DOT1L are not prevalent, a strong case for its potential inhibitory activity can be made by analogy to other adenosine (B11128) derivatives. DOT1L is the sole enzyme responsible for methylating histone H3 on lysine (B10760008) 79 (H3K79), a mark associated with active transcription. frontiersin.org Its activity is crucial for various cellular processes, and its aberrant function is implicated in certain cancers, particularly MLL-rearranged leukemias. frontiersin.orgnih.gov

The natural substrate for DOT1L is S-adenosylmethionine (SAM), an adenosine-containing molecule that donates the methyl group. Consequently, many inhibitors of DOT1L have been designed as analogues of adenosine or SAM. These inhibitors typically feature modifications to the ribose sugar, the adenine (B156593) base, or the 5'-position of the adenosine scaffold to enhance binding affinity and selectivity.

Research has led to the development of potent and selective aminonucleoside inhibitors of DOT1L. nih.gov For instance, studies have described the synthesis of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives that show inhibitory activity against DOT1L. nih.gov The addition of a methyl group at the 5'-C position was found to improve the enzyme inhibitory activity. nih.gov Another potent and selective DOT1L inhibitor, EPZ-5676, is also an aminonucleoside derivative that has been investigated for the treatment of MLL-rearranged leukemia. nih.gov These examples establish that the adenosine scaffold, particularly with modifications at the 5'-position, is a viable pharmacophore for DOT1L inhibition.

Given that this compound is itself a 5'-modified adenosine analogue, it shares the core structural features of known adenosine-based DOT1L inhibitors. By occupying the SAM-binding pocket of the enzyme, it could potentially act as a competitive inhibitor, preventing the binding of the natural substrate and thereby blocking H3K79 methylation. This structural analogy suggests a plausible, though not yet experimentally confirmed, role for this compound as a modulator of DOT1L or other related methyltransferases.

Table 1: Examples of Adenosine-Based DOT1L Inhibitors

| Compound Name | Description | Key Finding | Reference |

|---|---|---|---|

| 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives | Synthetic adenosine derivatives designed as DOT1L inhibitors. | The addition of a 5'-C-methyl group improved enzyme inhibitory activity. | nih.gov |

| EPZ-5676 | A potent and selective aminonucleoside inhibitor of DOT1L. | Demonstrates an inhibition constant (Ki) of 80 pM and high selectivity over other methyltransferases. Showed complete tumor regression in a rat xenograft model of MLL-rearranged leukemia. | nih.gov |

| Adenosine-derived nsp14 inhibitors | Bisubstrate inhibitors with N-ethyl arylsulfonamide moieties at the 5'-position of adenosine. | Originally designed for SARS-CoV-2 nsp14 N7-MTase, their design principle is based on mimicking the SAM substrate, similar to DOT1L inhibitors. | nih.gov |

Intracellular Signaling Cascade Modulation by this compound

As an adenosine analogue, this compound is expected to exert its effects primarily through the activation of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G-protein-coupled receptors (GPCRs) are widely distributed throughout the body and are linked to various intracellular signaling pathways, most notably the modulation of adenylyl cyclase activity and, consequently, cyclic adenosine monophosphate (cAMP) levels.

Regulation of Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways

The regulation of intracellular cAMP is a cornerstone of adenosine receptor signaling. Cyclic AMP is a ubiquitous second messenger synthesized from ATP by the enzyme adenylyl cyclase. wikipedia.org It plays a critical role in a vast array of cellular functions by activating Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins. wikipedia.org

The interaction of this compound with adenosine receptors can either decrease or increase intracellular cAMP levels, depending on the receptor subtype activated:

A1 and A3 Receptors: These receptors typically couple to inhibitory G-proteins (Gi/o). Activation of A1 or A3 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cAMP. nih.gov This is a common mechanism for adenosine-mediated inhibition of neuronal activity.

A2A and A2B Receptors: These receptors couple to stimulatory G-proteins (Gs). Agonist binding to A2A or A2B receptors activates adenylyl cyclase, leading to an increase in cAMP production. nih.gov

Table 2: Adenosine Receptor-Mediated Regulation of cAMP

| Receptor Subtype | G-Protein Coupling | Effect on Adenylyl Cyclase | Effect on Intracellular cAMP | Reference |

|---|---|---|---|---|

| A1 | Gi/o | Inhibition | Decrease | nih.gov |

| A2A | Gs | Stimulation | Increase | nih.gov |

| A2B | Gs | Stimulation | Increase | nih.govcuni.cz |

| A3 | Gi/o | Inhibition | Decrease | acs.org |

Impact on Ion Channel Activity and Cellular Membrane Potentials

Through its interaction with adenosine receptors and subsequent modulation of signaling cascades, this compound can significantly impact the activity of various ion channels, thereby altering cellular membrane potentials. This is a key mechanism by which adenosine regulates neuronal excitability and cell function in other tissues.

A primary effect of A1 receptor activation in the central nervous system is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. frontiersin.org This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, resulting in a general inhibitory effect on neuronal activity.

In addition to modulating K+ channels, adenosine receptor activation can also influence calcium (Ca2+) channels. Activation of A1 receptors often leads to the inhibition of voltage-gated Ca2+ channels, particularly N-type and P/Q-type channels, which are crucial for neurotransmitter release at the presynaptic terminal. nih.gov For instance, the adenosine agonist NECA was found to inhibit Ca2+ influx in bovine adrenal chromaffin cells, an effect suggested to be mediated by the dephosphorylation of L-type Ca2+ channels. nih.gov By reducing Ca2+ influx, adenosine agonists can dampen cellular responses to depolarizing stimuli.

Conversely, the cAMP-PKA pathway, typically activated by A2 receptors, can phosphorylate various ion channels, leading to changes in their conductance. For example, cAMP can directly bind to and regulate the function of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are involved in setting the resting membrane potential and rhythmic firing in certain neurons.

Table 3: Influence of Adenosine Receptor Activation on Ion Channels

| Receptor | Target Ion Channel | Effect on Channel Activity | Consequence on Membrane Potential | Reference |

|---|---|---|---|---|

| A1 | GIRK (K+) Channels | Activation (opening) | Hyperpolarization (inhibition) | frontiersin.org |

| A1 | Voltage-Gated Ca2+ Channels (N, P/Q-type) | Inhibition | Reduced depolarization / Less Ca2+ influx | nih.gov |

| A2 (via cAMP) | HCN Channels | Modulation | Altered resting potential and rhythmic activity | |

| A2 (via cAMP) | L-type Ca2+ Channels | Potential Modulation (often potentiation) | Increased Ca2+ influx | nih.gov |

Influence on Neurotransmitter Release Mechanisms and Synaptic Transmission

One of the most well-characterized effects of adenosine in the central nervous system is the modulation of synaptic transmission and neurotransmitter release. williams.edunih.gov this compound, by acting on presynaptic adenosine receptors, can potently influence this fundamental process.

The release of neurotransmitters from a presynaptic terminal is a tightly regulated event triggered by the arrival of an action potential. libretexts.org This depolarization opens voltage-gated Ca2+ channels, and the subsequent influx of Ca2+ causes synaptic vesicles containing neurotransmitters to fuse with the presynaptic membrane and release their contents into the synaptic cleft. libretexts.orgukzn.ac.za

Adenosine, primarily through the activation of presynaptic A1 receptors, acts as a powerful inhibitory neuromodulator. nih.gov By inhibiting presynaptic Ca2+ channels and activating K+ channels, A1 receptor activation reduces the amount of Ca2+ that enters the terminal in response to an action potential. This reduction in the Ca2+ signal significantly decreases the probability of vesicle fusion, thereby suppressing the release of a wide range of neurotransmitters, including excitatory transmitters like glutamate (B1630785) and acetylcholine, and inhibitory transmitters like GABA. nih.govresearchgate.net This presynaptic inhibition serves as a crucial negative feedback mechanism, preventing excessive neuronal firing and excitotoxicity.

While A1 receptor-mediated inhibition is predominant, A2A receptors can have opposing, facilitatory effects. Presynaptic A2A receptors, often co-localized with A1 receptors, can enhance the release of neurotransmitters, including glutamate. The activation of A2A receptors and the subsequent rise in cAMP can potentiate Ca2+ channel function and enhance the release machinery. Therefore, the net effect of this compound on synaptic transmission at a given synapse depends on the balance of presynaptic A1 and A2A receptor expression and activation. anr.fr

Preclinical Biological and Pharmacological Investigations of 5 Deoxy 5 Ethylamino Adenosine

In vitro Studies on Diverse Cellular Models

Characterization of Cellular Uptake and Intracellular Fate of 5'-Deoxy-5'-(ethylamino)adenosine

The cellular uptake and intracellular fate of adenosine (B11128) and its analogs are critical determinants of their biological activity. While specific data on the cellular uptake and metabolism of this compound is not extensively detailed in the provided search results, inferences can be drawn from the behavior of similar adenosine derivatives.

Adenosine uptake into cells is generally mediated by specialized nucleoside transporters. Once inside the cell, adenosine can be metabolized through two primary pathways: phosphorylation by adenosine kinase to form adenosine monophosphate (AMP), or deamination by adenosine deaminase to inosine. The fate of an adenosine analog depends on its structure and its recognition by these enzymes. For many adenosine antimetabolites, phosphorylation is a necessary step for their activation and subsequent therapeutic or toxic effects.

For instance, studies with other 5'-modified adenosine analogs in Trypanosoma brucei highlight the importance of intracellular enzymatic activity. The compound 5'-deoxy-5'-(methylamino)adenosine (MAA), structurally similar to this compound, was found to be devoid of substrate activity for the trypanosome 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTA-Pase). researchgate.netnih.gov This suggests that the intracellular fate of such analogs is not necessarily tied to this specific metabolic pathway.

Furthermore, research on cervical cancer cells has shown that the uptake of extracellular adenosine can lead to an imbalance in the intracellular nucleotide pool and induce apoptosis. nih.gov This process is dependent on adenosine transporters and subsequent intracellular phosphorylation by adenosine kinase. nih.gov Therefore, it is plausible that this compound is also taken up by nucleoside transporters. Its intracellular fate would then be determined by its susceptibility to phosphorylation by adenosine kinase or other metabolic enzymes, which would in turn influence its downstream biological effects. Further research is needed to specifically delineate the transport and metabolic pathways of this compound in various cell types.

Effects on Cellular Proliferation, Differentiation, and Apoptosis Pathways

The impact of adenosine and its derivatives on fundamental cellular processes like proliferation, differentiation, and apoptosis is a significant area of research. While direct studies on this compound are limited in the provided results, the broader context of adenosine analogs suggests potential roles in these pathways.

Adenosine itself is known to influence cell growth and death. For example, a dramatic increase in the intracellular concentration of adenosine(5')tetraphospho(5')adenosine (Ap4A) has been shown to correlate with the onset of DNA synthesis and cell proliferation in eukaryotic cells. nih.gov Conversely, treatment of human cells with interferon, which inhibits DNA synthesis, leads to a significant decrease in intracellular Ap4A levels. nih.gov This highlights the intricate link between adenosine metabolism and the cell cycle.

In the context of cancer, adenosine and its analogs can have complex effects. For instance, in certain lung cancer cells, ATP can protect against doxorubicin-induced cell death, which involves both apoptotic and necrotic pathways. nih.gov This protective effect was associated with an attenuation of p53 accumulation and DNA damage. nih.gov Conversely, in cervical cancer cells, the uptake of extracellular adenosine can induce apoptosis. nih.gov The demethylating agent 5-Aza-2'-deoxycytidine has been shown to inhibit the growth of cervical cancer cells and induce apoptosis, potentially by reactivating silenced tumor suppressor genes like APAF-1. geneticsmr.org

The structurally related compound 5'-Methylthioadenosine (MTA) has been shown to suppress tumor cell proliferation, invasion, and induce apoptosis. medchemexpress.com These findings suggest that adenosine derivatives, likely including this compound, could modulate cell proliferation and apoptosis, with the specific outcome being dependent on the cell type and the molecular context.

Table 1: Effects of Adenosine Analogs on Cellular Proliferation and Apoptosis

| Compound | Cell Line | Effect | Reference |

| Adenosine(5')tetraphospho(5')adenosine (Ap4A) | Eukaryotic cells | Correlates with onset of DNA synthesis | nih.gov |

| ATP | Lung cancer cells (CL1.0) | Protection against doxorubicin-induced apoptosis | nih.gov |

| Extracellular Adenosine | Cervical cancer cells (SiHa) | Induction of apoptosis | nih.gov |

| 5-Aza-2'-deoxycytidine | Cervical cancer cells (HeLa, SiHa) | Inhibition of proliferation, induction of apoptosis | geneticsmr.org |

| 5'-Methylthioadenosine (MTA) | Tumor cells | Suppression of proliferation, induction of apoptosis | medchemexpress.com |

This table is generated based on the available data and is for illustrative purposes. The effects of this compound may differ.

Modulation of Inflammatory Responses and Cytokine Expression in Cell Culture Systems

Adenosine is a well-established modulator of inflammation, primarily exerting anti-inflammatory effects through its interaction with specific adenosine receptors (ARs) expressed on immune cells. mdpi.com The modulation of cytokine expression is a key mechanism underlying these effects.

Studies on the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA), which is structurally related to this compound, have provided significant insights into the anti-inflammatory properties of adenosine analogs. In porcine T cell subpopulations, NECA was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-2 (B1167480) (IL-2) in a dose-dependent manner. nih.gov Conversely, the production of the anti-inflammatory cytokine interleukin-10 (IL-10) was potentiated in these cells. nih.gov These effects are consistent with the general understanding that adenosine signaling, particularly through the A2A adenosine receptor, can suppress inflammatory responses. mdpi.comresearchgate.net

The expression of adenosine receptors themselves can be regulated by the inflammatory environment. For instance, in rheumatoid arthritis, the expression of A2A and A3 adenosine receptors is dynamically regulated by pro-inflammatory cytokines. mdpi.com Stimulation of these receptors can inhibit the NF-κB pathway, leading to a decrease in the production of IL-1β, IL-6, and TNF-α. mdpi.com

The inflammatory response is a critical component of tissue healing, and its modulation can impact outcomes. frontiersin.org Pro-inflammatory cytokines like TNF-α play complex roles in processes such as bone healing. frontiersin.org The ability of adenosine analogs to influence cytokine production suggests a potential therapeutic application in conditions characterized by excessive inflammation. While direct evidence for this compound is not present in the search results, its structural similarity to other anti-inflammatory adenosine analogs strongly suggests it may possess similar modulatory effects on cytokine expression in immune cells.

Table 2: Modulation of Cytokine Expression by an Adenosine Analog

| Compound | Cell Type | Cytokine | Effect | Reference |

| 5'-N-ethylcarboxamidoadenosine (NECA) | Porcine T cells | TNF-α | Inhibition | nih.gov |

| 5'-N-ethylcarboxamidoadenosine (NECA) | Porcine T cells | IFN-γ | Inhibition | nih.gov |

| 5'-N-ethylcarboxamidoadenosine (NECA) | Porcine T cells | IL-2 | Inhibition | nih.gov |

| 5'-N-ethylcarboxamidoadenosine (NECA) | Porcine T cells | IL-10 | Potentiation | nih.gov |

This table illustrates the effects of a structurally related adenosine agonist and suggests potential activities for this compound.

Analysis of Neurotransmitter Dynamics and Neuroprotective Effects in Primary Neuronal Cultures

Adenosine and its derivatives play a crucial role in the central nervous system, exhibiting significant neuroprotective properties. These effects are often mediated through the modulation of neurotransmitter systems and the reduction of excitotoxicity.

Studies on the related compound 5'-deoxy-5'-methylthioadenosine (MTA) have demonstrated a wide array of neuroprotective activities in vitro. researchgate.netplos.orgnih.gov MTA has been shown to protect against excitotoxicity in primary neurons, mixed astrocyte-neuron cultures, and primary oligodendrocyte cultures. researchgate.netplos.org Excitotoxicity, often caused by excessive glutamate (B1630785) release, is a major contributor to neuronal damage in various neurological disorders. mdpi.com Glutamate is a primary excitatory neurotransmitter, and its overstimulation of receptors can lead to a toxic influx of calcium ions. mdpi.com

The neuroprotective effects of adenosine analogs are often linked to their interaction with adenosine receptors. For example, the combined administration of MTA and an A2A adenosine receptor antagonist has been shown to produce significant neuroprotection in an animal model of Parkinson's disease. researchgate.netnih.gov This suggests a complex interplay between different adenosine receptor subtypes in mediating neuroprotection.

Furthermore, physical activity, which has known neuroprotective benefits, is associated with the modulation of various neurotransmitter systems, including the serotonergic, noradrenergic, dopaminergic, and glutamatergic systems. frontiersin.org This highlights the importance of neurotransmitter balance in maintaining neuronal health. The structural similarities of this compound to other neuroprotective adenosine analogs suggest that it may also exert protective effects in primary neuronal cultures by modulating neurotransmitter dynamics and mitigating excitotoxic damage.

Table 3: Neuroprotective Effects of a Related Adenosine Analog in vitro

| Compound | Cell Culture Model | Insult/Condition | Observed Neuroprotective Effect | Reference |

| 5'-deoxy-5'-methylthioadenosine (MTA) | Primary neurons | Excitotoxicity | Reduction of neuronal cell death | researchgate.netplos.org |

| 5'-deoxy-5'-methylthioadenosine (MTA) | Mixed astrocyte-neuron cultures | Excitotoxicity | Reduction of neuronal cell death | researchgate.netplos.org |

| 5'-deoxy-5'-methylthioadenosine (MTA) | Primary oligodendrocyte cultures | AMPA excitotoxicity | Reduction of cell death | researchgate.net |

This table summarizes the in vitro neuroprotective effects of a structurally similar compound, suggesting potential activities for this compound.

Assessment of Antiparasitic Activity in Relevant Pathogen Cell Lines (e.g., Trypanosoma brucei, by analogy to other 5'-substituted adenosine derivatives)

Parasites of the genus Trypanosoma are the causative agents of human African trypanosomiasis (sleeping sickness) and are unable to synthesize purines de novo, making their purine (B94841) salvage pathways attractive targets for drug development. semanticscholar.org Several adenosine analogs have shown significant trypanocidal activity.

While direct data on this compound is not available in the provided search results, studies on other 5'-substituted adenosine derivatives demonstrate the potential of this class of compounds as antiparasitic agents. For example, 5'-deoxy-5'-(iodomethylene)adenosine has been reported to have anti-trypanosomal activity. semanticscholar.org Another study found that (E)-5'-deoxy-5'-(iodomethylene)adenosine inhibited the growth of Trypanosoma brucei in vitro with an IC50 of 9 µg/mL. nih.gov

The mechanism of action of these adenosine analogs often involves their uptake by the parasite and subsequent metabolic activation. For instance, the phosphorylation of adenosine antimetabolites by adenosine kinase is a crucial step for their activity. However, some analogs may act through different mechanisms. The compound 5'-deoxy-5'-(methylamino)adenosine (MAA), which is structurally similar to the subject compound, was found to be inactive as a substrate for trypanosome 5'-deoxy-5'-(methylthio)adenosine phosphorylase (MTA-Pase). researchgate.netnih.gov This suggests that not all adenosine analogs exert their trypanocidal effects through this particular enzyme.

A study on novel trypanocidal analogs of 5'-(methylthio)-adenosine found that 5'-deoxy-5'-(hydroxyethylthio)-tubercidin was a highly potent analog against a drug-resistant strain of Trypanosoma brucei rhodesiense. researchgate.netnih.gov Interestingly, the study also noted that enzymatic cleavage by trypanosome MTA phosphorylase was not an absolute requirement for the trypanocidal activity of these analogs, indicating the involvement of other biochemical mechanisms. researchgate.netnih.gov

Given the demonstrated antiparasitic activity of various 5'-substituted adenosine derivatives, it is plausible that this compound could also exhibit activity against Trypanosoma brucei and other relevant pathogen cell lines. Further in vitro testing would be required to confirm this and to elucidate its mechanism of action.

Table 4: In vitro Antiparasitic Activity of 5'-Substituted Adenosine Derivatives against Trypanosoma brucei

| Compound | Trypanosoma brucei Strain | IC50 | Reference |

| (E)-5'-deoxy-5'-(iodomethylene)adenosine | Not specified | 9 µg/mL | nih.gov |

| 5'-iodomethylene 8b (6-N-cyclopropyladenosine analogue) | Not specified | 12 µg/mL | nih.gov |

| 5'-fluoromethylene 11 (6-N-cyclopropyladenosine analogue) | Not specified | 19 µg/mL | nih.gov |

| 5'-cyanomethylene 5b (6-N-cyclopropyladenosine analogue) | Not specified | 19 µg/mL | nih.gov |

| 5'-deoxy-5'-(hydroxyethylthio)-tubercidin | KETRI 269 (pentamidine-resistant T. b. rhodesiense) | 10 nM | researchgate.netnih.gov |

This table showcases the antiparasitic potential of compounds structurally related to this compound.

In vivo Studies in Animal Models (Excluding Clinical Human Trial Data)

While the provided search results focus heavily on in vitro studies, some information on the in vivo effects of related adenosine compounds in animal models is available, offering a potential framework for the future investigation of this compound.

The neuroprotective effects of 5'-deoxy-5'-methylthioadenosine (MTA) have been evaluated in various animal models of neurological disease. researchgate.netplos.orgnih.gov For instance, MTA was found to reduce neuronal cell death in a pilocarpine-induced status epilepticus model and decrease the lesion size in a model of global but not focal ischemic brain damage. researchgate.netnih.gov However, it was not effective in preserving dopaminergic neurons in a mouse model of Parkinson's disease when administered alone. researchgate.netnih.gov Interestingly, when combined with an A2A adenosine receptor antagonist, MTA did show significant neuroprotection in the Parkinson's model. researchgate.netnih.gov This highlights the complexity of in vivo responses and the potential for combination therapies.

In the context of inflammation, some non-adenosinergic drugs have been shown to exert their effects through adenosine receptors in vivo. A study using mouse hypothermia as a screen for adenosinergic effects found that drugs like dipyridamole (B1670753) and nimodipine (B1678889) likely act by inhibiting the clearance of adenosine. nih.gov This demonstrates the potential for compounds to modulate adenosine signaling in a whole-animal system.

Regarding antiparasitic activity, while cordycepin (B1669437) (3'-deoxyadenosine) was a potent and selective trypanocide in vitro, its in vivo efficacy was initially limited. However, when co-administered with an adenosine deaminase inhibitor to prevent its degradation, cordycepin was able to cure T. brucei-infected mice. This underscores the importance of pharmacokinetic considerations in translating in vitro activity to in vivo efficacy.

Although no specific in vivo data for this compound was found, the studies on related compounds provide a strong rationale for its investigation in animal models of neurological disorders, inflammation, and parasitic diseases. Such studies would be crucial for determining its therapeutic potential and understanding its physiological effects in a complex biological system.

Assessment of Impact on Neurological Functions and Neuroprotection in Rodent Models

The neuroprotective potential of adenosine and its analogs is a significant area of research, particularly in the context of neurological disorders and injury. accscience.com Adenosine is recognized as a crucial neuromodulator, and its levels in the brain increase during pathological events like seizures, hypoxia, and ischemia, where it is thought to exert a protective effect. umanitoba.ca The dysregulation of adenosine receptors has been associated with several neurological diseases, including Alzheimer's, Parkinson's, and epilepsy. accscience.com

Preclinical studies in rodent models have explored the neuroprotective effects of compounds that modulate the adenosine system. For instance, in a rat model of transient focal ischemia, the adenosine kinase inhibitor 5'-deoxyiodotubercidin was found to significantly reduce infarct volume. nih.gov Similarly, adenosine kinase inhibition has been shown to protect the brain against transient focal ischemia in rats. nih.gov The primary mechanism for these neuroprotective effects is often attributed to the activation of adenosine A₁ receptors, which can decrease the release of the excitatory neurotransmitter glutamate and hyperpolarize neurons. nih.gov

Conversely, the blockade of adenosine A₂A receptors has also been demonstrated to provide robust neuroprotection in adult animals, especially in chronic noxious brain conditions. nih.gov This has led to the proposal that a combination of A₂A receptor antagonists with strategies to increase extracellular adenosine levels could be a powerful neuroprotective strategy. nih.gov

In the context of nerve agent-induced seizures, a specific A₁ adenosine receptor (A₁AR) agonist, N-bicyclo-(2.2.1)hept-2-yl-5'-chloro-5'-deoxyadenosine (ENBA), has shown potent anticonvulsant and neuroprotective efficacy in a humanized mouse model. nih.gov This compound was effective at terminating seizures and preventing neuropathology. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the broader research on adenosine analogs strongly supports their potential to modulate neurological functions and provide neuroprotection in rodent models of neurological injury and disease. The established roles of adenosine receptors in neuroprotection provide a strong rationale for investigating the specific effects of this compound in this context.

Table 1: Effects of Adenosine Analogs on Neurological Functions in Rodent Models

| Compound/Strategy | Rodent Model | Observed Neurological Effect | Reference |

| Adenosine Kinase Inhibitor (5'-deoxyiodotubercidin) | Rat model of transient focal ischemia | Significant reduction in infarct volume. nih.gov | nih.gov |

| Adenosine Kinase Inhibitor | Rat model of transient focal ischemia | Protection against brain damage. nih.gov | nih.gov |

| A₁ Adenosine Receptor Agonist (ENBA) | Humanized mouse model of nerve agent-induced seizures | Potent anticonvulsant and neuroprotective efficacy. nih.gov | nih.gov |

| Adenosine A₂A Receptor Antagonists | General adult animal models | Robust neuroprotection in chronic noxious brain conditions. nih.gov | nih.gov |

Evaluation of Effects on Cardiovascular System Regulation and Hemodynamics

Adenosine is a critical regulator of cardiovascular function, influencing heart rate, vasodilation, and blood pressure. accscience.comfrontiersin.org Its effects are mediated through four receptor subtypes: A₁, A₂A, A₂B, and A₃. frontiersin.org Endogenous adenosine can help correct energy imbalances during conditions like hypoxia by slowing the heart rate through A₁AR activation and increasing blood supply to the heart muscle via A₂AAR. frontiersin.org

Preclinical studies have highlighted the multifaceted roles of adenosine receptor modulation in the cardiovascular system. Activation of A₁AR is associated with cardioprotective effects, particularly during ischemia. frontiersin.org In fact, overexpression of A₁AR in animal models leads to increased myocardial resistance to ischemia. frontiersin.org Intravenous adenosine is a clinical choice for treating certain arrhythmias due to its ability to slow the heart rate. frontiersin.org

The A₂AAR subtype also plays a significant role in cardiovascular regulation. Its activation leads to vasodilation, which can increase blood supply. frontiersin.org However, this vasodilation can also lead to an accelerated heart rate. frontiersin.org Genetic variations in the A₂AAR gene have been linked to the severity of coronary artery stenosis and angina pectoris symptoms in humans. frontiersin.org

The A₂BAR subtype has been implicated in cardiac remodeling and fibrosis, with studies suggesting that blocking this receptor could be beneficial. frontiersin.org Conversely, A₃AR activation has been shown to be cardioprotective against myocardial ischemia-reperfusion injury, an effect that is absent in A₃AR knockout mice. frontiersin.org

While specific preclinical data on the direct effects of this compound on the cardiovascular system and hemodynamics are not detailed in the provided search results, the well-established and diverse roles of adenosine receptors in cardiovascular regulation provide a strong basis for investigating its potential impact. The compound's structural similarity to adenosine suggests it could interact with one or more of these receptor subtypes, thereby influencing cardiovascular parameters.

Table 2: Effects of Adenosine Receptor Modulation on the Cardiovascular System

| Receptor Subtype | Effect of Activation/Modulation | Cardiovascular Outcome | Reference |

| A₁AR | Activation | Slows heart rate, attenuates myocardial injury during ischemia. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| A₂AAR | Activation | Increases blood supply to heart muscle (vasodilation), can accelerate heart rate. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| A₂BAR | Activation | Increases metabolic activity of cardiac fibroblasts and collagen production. frontiersin.org | frontiersin.org |

| A₃AR | Activation | Protects against myocardial ischemia-reperfusion injury. frontiersin.org | frontiersin.org |

Analysis of Metabolic Regulation and Energetic Homeostasis in vivo

Adenosine is intrinsically linked to cellular energy metabolism. nih.gov As a breakdown product of adenosine triphosphate (ATP), its levels reflect the energy status of the cell. plos.org This positions adenosine as a key signaling molecule in maintaining energetic homeostasis, particularly under conditions of metabolic stress. frontiersin.orgplos.org

In the central nervous system, increased neuronal activity leads to higher energy consumption and a corresponding rise in extracellular adenosine. nih.gov This increase in adenosine, acting primarily through A₁ receptors, then serves to decrease neuronal activity, thereby reducing energy demand in a classic negative feedback loop. nih.gov Studies in rodent models have shown that during periods of sleep deprivation, adenosine levels increase in specific brain regions, and this is associated with local changes in energy metabolism, such as increased levels of pyruvate (B1213749) and lactate. nih.gov

The metabolism of adenosine itself is a critical point of regulation. In mouse thymocytes, the balance between phosphorylation (by adenosine kinase) and deamination (by adenosine deaminase) determines the metabolic fate of adenosine. nih.gov This balance varies across different tissues, with some preferentially phosphorylating adenosine at low concentrations and switching to deamination at higher concentrations. nih.gov

Adenosine and its receptors also play a role in systemic metabolic regulation. Adenosine receptor agonists are being investigated for the treatment of metabolic conditions such as diabetes. nih.gov The intricate connection between adenosine signaling and energy balance is further highlighted by the fact that ATP administration has been explored in clinical trials to restore energy balance in cancer patients. frontiersin.org

While direct in vivo studies on the effects of this compound on metabolic regulation and energetic homeostasis are not present in the provided search results, its structural relationship to adenosine suggests it could influence these pathways. Investigating how this compound interacts with adenosine metabolizing enzymes and receptors would be crucial to understanding its potential metabolic effects.

Table 4: Role of Adenosine in Metabolic Regulation and Energetic Homeostasis

| System/Condition | Role of Adenosine | Key Findings in Preclinical Models | Reference |

| Central Nervous System | Regulation of neuronal activity and energy demand | Increased adenosine during high neuronal activity decreases energy consumption. nih.gov | nih.gov |

| Sleep Homeostasis | Signaling of sleep need | Increased adenosine in the basal forebrain during sleep deprivation is linked to changes in local energy metabolism. nih.gov | nih.gov |

| Cellular Metabolism | Regulation of adenosine levels | The ratio of adenosine phosphorylation to deamination varies by tissue type in mice. nih.gov | nih.gov |

Immunomodulatory Activities in Preclinical Settings

Adenosine is a significant modulator of the immune system, with its receptors being expressed on a wide range of immune cells. frontiersin.org The immunomodulatory effects of adenosine are often context-dependent, but it is generally considered to have immunosuppressive properties, particularly through the activation of A₂A receptors. frontiersin.org

Preclinical studies have explored the immunomodulatory activities of adenosine analogs. For instance, in the context of viral infections, the adenosine analog remdesivir, which is metabolized to GS-441524, has been shown to have immunomodulatory effects in mice by antagonizing the A₂A receptor. embopress.org This antagonism leads to a reversal of immunosuppressive effects, such as a reduction in the neutrophil-to-lymphocyte ratio. embopress.org This suggests that A₂A receptor antagonists can boost antiviral immune responses. embopress.org

In sepsis, an overactive immune response followed by immunosuppression is a key feature. frontiersin.org Plasma adenosine concentrations are elevated in septic shock, and the immunosuppressive properties are largely mediated by A₂A receptors. frontiersin.org Activation of A₂A receptors on dendritic cells can shift the cytokine profile from pro-inflammatory to anti-inflammatory. frontiersin.org On T-lymphocytes, adenosine, via A₂A receptors, can inhibit their proliferation and promote the expression of negative co-stimulatory molecules. frontiersin.org

The compound 5'-Deoxy-5'-methylthioadenosine (MTA), which has an adenosine residue, has been shown to exert suppressive effects on immune cells, including T cells and NK cells. frontiersin.org

While there are no specific preclinical studies on the immunomodulatory activities of this compound in the provided search results, its structural similarity to adenosine and other immunomodulatory adenosine analogs suggests it has the potential to interact with adenosine receptors on immune cells and thereby modulate immune responses.

Table 5: Immunomodulatory Effects of Adenosine Analogs in Preclinical Settings

| Compound/Strategy | Preclinical Model/Setting | Observed Immunomodulatory Effect | Reference |

| Remdesivir (metabolite GS-441524) | Uninfected, immunocompetent mice | Antagonizes A₂A receptor activation and reverses immunosuppressive effects. embopress.org | embopress.org |

| A₂A Receptor Agonists | General sepsis models | Shifts dendritic cell cytokine profile to anti-inflammatory; inhibits T-lymphocyte proliferation. frontiersin.org | frontiersin.org |

| 5'-Deoxy-5'-methylthioadenosine (MTA) | In vitro immune cell assays | Suppressive effects on T cells and NK cells. frontiersin.org | frontiersin.org |

Structure Activity Relationship Sar Analysis of 5 Deoxy 5 Ethylamino Adenosine and Its Analogues

Elucidation of the Specific Influence of the 5'-Ethylamino Moiety on Biological Activity and Receptor Selectivity

The substituent at the 5'-position of the adenosine (B11128) scaffold plays a pivotal role in determining the molecule's interaction with its target receptors, particularly adenosine receptors (ARs). The 5'-ethylamino group in 5'-deoxy-5'-(ethylamino)adenosine is a key determinant of its affinity and selectivity profile.

The nature of the 5'-substituent directly influences the binding potency. For instance, in the development of A3 adenosine receptor (A3AR) agonists, modifications at the 5'-position are crucial. Studies on related compounds, such as 5'-N-ethylcarboxamidoadenosine (NECA), a potent but non-selective AR agonist, underscore the importance of this position for receptor interaction. The "ethylamino" moiety is distinct from the "ethylcarboxamido" group in NECA, and this difference significantly alters the molecule's properties. While the carboxamido group in NECA is known to interact with specific residues in the receptor binding pocket, the simpler ethylamino group offers a different set of steric and electronic properties that can be exploited to achieve varied selectivity. biorxiv.org

Furthermore, studies on other adenosine receptor antagonists have shown that even minor changes to moieties at the 5-position of the core scaffold can lead to significant shifts in receptor affinity and selectivity. For example, in a series of pyrazolo[4,3-d]pyrimidine derivatives, extending a 5-benzylamino moiety to a 5-phenethylamino group resulted in improved affinity and selectivity for the A1AR subtype. tandfonline.com This demonstrates that the length and flexibility of the alkyl chain in an amino-substituent at this position are critical for fine-tuning receptor interactions.

Systematic Chemical Modifications of the Adenine (B156593) Base and Ribose Sugar for Optimized Pharmacological Profiles

To optimize the pharmacological profile of adenosine analogues, systematic modifications are made to the adenine base and the ribose sugar, in addition to the 5'-position. These changes aim to enhance receptor affinity, selectivity, and metabolic stability.

Adenine Base Modifications: The adenine base offers several positions for modification, primarily C2, N6, and C8.

N6-Position: Substitutions at the N6-position of the adenine ring are a cornerstone of adenosine analogue SAR. Attaching various groups, such as benzyl (B1604629) or substituted benzyl rings, can drastically alter receptor selectivity. For example, an N6-(3-iodobenzyl) substituent is a common feature in many potent and selective A3AR agonists. nih.govresearchgate.net In the context of 5'-deoxy-5'-bisphosphate derivatives acting as P2Y1 receptor antagonists, an N6-methyl modification enhanced antagonistic potency 17-fold and removed residual agonist activity, while an N6-ethyl group gave intermediate potency, and an N6-propyl group abolished activity altogether. nih.gov This highlights the strict steric constraints at the N6-position.

C2-Position: Modifications at the C2 position have also been extensively explored. The introduction of a chlorine atom, as seen in 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), can increase potency at the A3AR. nih.gov Small 2-alkylamino groups, like methylamino, have also been shown to be favorable for A3 receptor affinity. nih.gov In a series of 4'-thionucleosides, the introduction of a C8-heteroaromatic ring in 2,8-disubstituted analogues was found to convert hA2AAR agonists into antagonists while maintaining affinity for the hA3AR. elsevierpure.com

C8-Position: Substitution at the C8 position with groups like bromo or phenyl can influence the conformation of the glycosidic bond, which in turn affects receptor interaction and can convert agonists into antagonists. researchgate.netacs.org

Ribose Sugar Modifications: The ribose moiety is crucial for orienting the nucleoside within the receptor binding pocket. Modifications to the ribose can constrain the molecule's conformation, leading to improved selectivity.

Conformational Locking: Replacing the flexible ribose ring with a conformationally constrained bicyclo[3.1.0]hexane system, as seen in the (N)-methanocarba series of nucleosides, is a powerful strategy. nih.govresearchgate.net This modification locks the sugar into a specific pucker (North, N, or South, S), which can be favored by certain receptor subtypes. For P2Y1 receptors, the North (N) conformation of the ribose ring appears to be favored for recognition. nih.gov

Deoxy Modifications: The presence or absence of hydroxyl groups on the ribose is critical. 2'- and 3'-deoxy modifications are generally well-tolerated in P2Y1 receptor antagonists. nih.gov A recent study on 5'-deoxy-adenosine derivatives for the A3AR showed that these compounds retained strong interactions with key residues even without the 5'-hydroxyl group, which typically acts as a hydrogen bond donor. nih.gov

Heteroatom Substitution: Replacing the 4'-oxygen of the ribose ring with sulfur (to create 4'-thionucleosides) is another common modification. Docking studies have revealed that changing the ring heteroatom from sulfur back to oxygen can alter the binding mode and enhance agonistic activity at the A3AR. nih.gov

These systematic modifications provide a roadmap for designing nucleoside analogues with highly specific and optimized pharmacological activities.

Comparative Analysis with Other 5'-Substituted Deoxyadenosine (B7792050) Derivatives

Comparing this compound with other 5'-substituted analogues, such as 5'-deoxy-5'-(methylthio)adenosine (MTA) and 5'-deoxy-5'-aminoadenosine, reveals the distinct contributions of the 5'-substituent to the molecule's biological profile.

5'-Deoxy-5'-(methylthio)adenosine (MTA): MTA is a naturally occurring nucleoside produced from S-adenosylmethionine (AdoMet) and is involved in polyamine biosynthesis. chemdad.com It has a range of biological effects, including influencing cell proliferation, differentiation, and apoptosis. chemdad.com MTA is known to be a potent inhibitor of protein methylation and can affect gene expression. chemdad.comfrontiersin.org Unlike many synthetic adenosine analogues designed for specific adenosine receptors, MTA's effects are often mediated through its role in cellular metabolism and its interaction with enzymes like MTA phosphorylase (MTAP). chemdad.comnih.gov However, due to its adenosine-like structure, MTA can also interact with adenosine receptors, although this is not its primary mechanism of action. frontiersin.org Its antiproliferative effects have been studied in cancer cell lines, where its potency can depend on the presence or absence of MTAP. nih.gov The methylthio group (-S-CH3) at the 5'-position gives MTA a distinct chemical character compared to the ethylamino group (-NH-CH2CH3), with differences in polarity, hydrogen bonding capability, and steric bulk.

5'-Deoxy-5'-aminoadenosine: This compound is the parent amine of this compound, lacking the ethyl group. The primary amino group (-NH2) is smaller and more polar than the secondary ethylamino group. This structural difference is significant for receptor interaction. The ethyl group adds hydrophobicity and steric bulk, which can lead to stronger interactions within a hydrophobic pocket of a receptor, potentially increasing affinity and/or selectivity. Conversely, the primary amine has two hydrogen bond donors compared to the single donor on the ethylamino group, which could be critical for binding to other receptor types. Derivatives of 5'-aminoadenosine have been synthesized and evaluated as inhibitors of enzymes like CD73, where they act as mimics of adenosine monophosphate (AMP). nih.gov The addition of the ethyl group would likely alter such enzyme-inhibitory activity significantly.

The table below summarizes the key differences between these 5'-substituted deoxyadenosine derivatives.

| Compound Name | 5'-Substituent | Key Biological Roles/Interactions |

| This compound | -NH-CH2CH3 | Primarily interacts with G protein-coupled receptors like adenosine receptors; activity is highly dependent on receptor subtype. |

| 5'-Deoxy-5'-(methylthio)adenosine (MTA) | -S-CH3 | Primarily a metabolic by-product; inhibits protein methylation; substrate for MTAP; influences cell proliferation and apoptosis. chemdad.comfrontiersin.org |

| 5'-Deoxy-5'-aminoadenosine | -NH2 | Acts as a precursor for more complex analogues; evaluated as an enzyme inhibitor (e.g., for CD73). nih.gov |

Application of Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of adenosine analogues, saving significant time and resources in drug discovery. nih.gov Methodologies like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently applied to elucidate the SAR of compounds like this compound.

Molecular Docking: Molecular docking simulates the interaction between a ligand (the adenosine analogue) and its target protein (e.g., an adenosine receptor). plos.org These simulations predict the preferred binding pose and estimate the strength of the interaction (binding energy or docking score). For adenosine analogues, docking studies can rationalize experimental binding data by revealing key molecular interactions. For example, docking can show how the 5'-ethylamino group fits into a specific sub-pocket of the receptor, whether it forms hydrogen bonds, or if it makes favorable hydrophobic contacts. tandfonline.comresearchgate.net Docking studies on A3AR antagonists revealed that a methylamino moiety at the 5-position of a triazolopyrimidine scaffold was optimal, and introducing larger groups was detrimental to affinity. units.it Similarly, docking of 5'-deoxy-adenosine derivatives into the A3AR structure showed that even without a 5'-hydroxyl group, the compounds could maintain strong interactions with critical residues. nih.gov Such insights are invaluable for designing new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. mdpi.com A mathematical model is built that can predict the activity of new, un-synthesized molecules. biorxiv.org For adenosine receptor ligands, QSAR models have been developed using various molecular descriptors that quantify physicochemical properties like size, shape, and electronic features. nih.govresearchgate.net For example, a 3D-QSAR model for adenosine 5'-phosphosulfate analogues helped to understand the key characteristics necessary for interaction with the target enzyme, APSR. bg.ac.rs These models can guide the optimization of a lead compound like this compound by predicting which modifications to the adenine base or ribose sugar are most likely to improve its pharmacological profile. The general workflow for a QSAR study is outlined in the table below.

| QSAR Workflow Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with measured biological activity (e.g., Ki values for receptor binding) is compiled. |

| 2. Descriptor Calculation | Molecular descriptors (numerical values representing chemical properties) are calculated for each compound in the data set. |

| 3. Model Development | Statistical methods, such as partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. biorxiv.org |

| 4. Model Validation | The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in model creation. |

| 5. Prediction | The validated model is used to predict the activity of novel, hypothetical compounds, guiding synthetic efforts. mdpi.com |

By integrating molecular docking and QSAR, researchers can build a comprehensive understanding of the SAR for this compound and its analogues, facilitating the rational design of new molecules with desired therapeutic properties. nih.gov

Analytical Methodologies for 5 Deoxy 5 Ethylamino Adenosine in Research

Development and Validation of Chromatographic Techniques for Identification and Quantification

Chromatographic methods are the cornerstone for the separation, identification, and quantification of 5'-Deoxy-5'-(ethylamino)adenosine and related compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components in a mixture. chemyx.com For adenosine (B11128) analogs, reversed-phase HPLC is a common approach. nih.govresearchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net The position of a peak in the resulting chromatogram helps in the qualitative identification of the compound, while the peak's area or height is proportional to its concentration, allowing for quantitative analysis after calibration with standards. researchgate.net

Factors that are critical to achieving successful separation in HPLC include the nature of the stationary and mobile phases, the pH and temperature of the mobile phase, and the flow rate. researchgate.net For instance, a method developed for the impurity analysis of a related compound, 5'-DMT-deoxy adenosine 3'-phosphoramidite, utilized a C18 column with a gradient elution system. researchgate.netacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. chemyx.com This hyphenated technique is invaluable for the analysis of complex biological samples. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like adenosine and its derivatives, as it provides good retention and separation. nih.govfrontiersin.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, which generates a protonated molecular ion [M+H]⁺. mdpi.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and quantification. mdpi.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by fragmenting the parent ion and detecting a specific product ion. mdpi.com A validated LC-MS/MS method for adenosine quantification in blood utilized a transition of m/z 268 → 136 for detection. mdpi.com

Table 1: HPLC and LC-MS Parameters for Adenosine Analogs

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Column | Reversed-phase C18 researchgate.netacs.org | HILIC nih.govfrontiersin.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water/buffer acs.orgnih.gov | Gradient elution with acetonitrile and ammonium (B1175870) acetate (B1210297) buffer nih.gov |

| Detection | UV-Vis nih.gov | ESI-MS/MS mdpi.com |

| Ionization | N/A | Electrospray Ionization (ESI) mdpi.com |

| Quantification Ion | N/A | m/z 268 → 136 (for adenosine) mdpi.com |

Application of Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are primary methods used for this purpose. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be determined. youtube.com Two-dimensional (2D) NMR experiments, such as COSY and HMQC, can further elucidate the relationships between different protons and carbons, which is crucial for unambiguously assigning the structure of complex molecules. researchgate.netuantwerpen.be

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification and structural elucidation. jchps.com By comparing the measured accurate mass to the theoretical mass of a proposed formula, researchers can confirm the molecular formula of an unknown compound or a newly synthesized molecule. researchgate.net

The combination of NMR and HRMS data provides a powerful and comprehensive approach to the structural elucidation of novel compounds and the confirmation of the identity of known ones. uantwerpen.be

Development of Robust Bioanalytical Assays for Quantification in Biological Matrices in vitro and in vivo

The quantification of this compound in biological samples such as plasma, tissues, and cell cultures is essential for pharmacokinetic and pharmacodynamic studies. nih.gov This requires the development and validation of robust bioanalytical assays, typically based on LC-MS/MS. nih.gov

The development of such an assay involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Protein precipitation is a common method for plasma and tissue homogenates. nih.gov

Chromatographic Separation: As described in section 6.1, a suitable chromatographic method, often HILIC or reversed-phase LC, is developed to separate the analyte from other matrix components. nih.govfrontiersin.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices. mdpi.com

Method Validation: The assay must be rigorously validated according to regulatory guidelines to ensure its reliability. mdpi.comnih.gov Validation parameters include linearity, accuracy, precision, selectivity, stability, and matrix effect. mdpi.comnih.gov For example, a validated LC-MS/MS method for a compound in mouse plasma and tissue homogenates demonstrated precision values between 2.0% and 12.1% and accuracy values between 87.6% and 107.6%. nih.gov

These validated bioanalytical methods are then applied to quantify the compound in samples from in vitro experiments, such as cell uptake studies, and in vivo pharmacokinetic studies in animal models. nih.govnih.gov

Impurity Profiling and Purity Assessment Methodologies for Research-Grade Compound Characterization

Ensuring the purity of research-grade this compound is critical, as impurities can significantly impact experimental results. biomedres.us Impurity profiling is the process of identifying and quantifying these impurities. medwinpublishers.com

The process involves:

Separation and Detection: Chromatographic techniques, particularly HPLC and LC-MS, are the primary tools for separating and detecting impurities. medwinpublishers.comconicet.gov.ar The high resolution of these techniques allows for the separation of closely related compounds. researchgate.net

Identification and Structural Elucidation: Once an impurity is detected, spectroscopic methods like NMR and HRMS are used to determine its structure. conicet.gov.ar

Quantification: The amount of each impurity is quantified, typically using HPLC with UV detection or LC-MS, by comparing the peak area of the impurity to that of a reference standard. synzeal.com

Future Directions in 5 Deoxy 5 Ethylamino Adenosine Research

Exploration of Novel Therapeutic Targets and Expanded Indications Beyond Current Paradigms

Future research into 5'-Deoxy-5'-(ethylamino)adenosine will likely extend beyond its currently understood mechanisms to identify novel therapeutic targets and, consequently, new disease indications. The extensive research into related adenosine (B11128) analogues provides a roadmap for these explorations. Adenosine receptors (ARs), including the A₁, A₂A, A₂B, and A₃ subtypes, remain primary targets for therapeutic intervention in a wide array of diseases. nih.govnih.gov

Selective agonists for these receptors are under investigation for numerous conditions, suggesting potential avenues for this compound research:

A₁AR Agonists: Show potential in treating cerebral and cardiac ischemia, pain, and neurodegenerative diseases. nih.gov

A₂AAR Agonists: Are being explored for their anti-inflammatory, cardioprotective, and neuroprotective properties, with applications in cardiovascular disease, renal disease, and cancer immunotherapy. nih.govmdpi.comphysiology.org

A₂BAR Agonists: Implicated in post-conditioning of the heart following ischemic events. nih.gov

A₃AR Agonists: Targeted for their roles in inflammation, cancer, and autoimmune disorders. nih.govresearchgate.netresearchgate.net

Beyond the well-established adenosine receptors, research may uncover entirely new protein targets. For instance, chemical proteomics approaches have successfully identified novel targets for other adenosine analogues, such as the glucose-regulated protein 94 (GRP94), a potential drug target in several cancers. nih.gov This highlights the potential for identifying non-canoncial binding partners for this compound.

Expanded indications for nucleoside analogues are also emerging in the treatment of infectious diseases, including viral infections like Hepatitis B and parasitic diseases such as Chagas disease and leishmaniasis. mdpi.comdovepress.com The purine (B94841) salvage pathway in certain parasites is a critical metabolic route, making them susceptible to nucleoside analogues. mdpi.com Furthermore, the concept of using indirect adenosine agonists—compounds that increase the extracellular concentration of endogenous adenosine—is gaining traction for applications like bone regeneration, opening another potential area of investigation. mdpi.comresearchgate.net

Development of Advanced Delivery Systems and Formulations for Research Applications

A significant hurdle for many nucleoside analogues is their suboptimal pharmacokinetic profile, which can include poor solubility, rapid metabolism, and limited cellular uptake. mdpi.com Future research will therefore focus on developing advanced delivery systems to enhance the therapeutic potential of this compound.

Prodrug Strategies: The conversion of a nucleoside analogue into a prodrug is a common strategy to improve oral bioavailability and overcome drug resistance. nih.gov Approaches like the ProTide technology, which delivers a phosphorylated nucleoside analogue to bypass the often rate-limiting first phosphorylation step, have proven successful for antiviral drugs and could be adapted for this compound. mdpi.comnih.gov

Nanoparticle-Based Formulations: Nanotechnology offers a versatile platform for drug delivery. researchgate.net

Lipid Nanoparticles (LNPs): Have gained prominence, particularly with the success of mRNA vaccines. nih.gov LNPs can encapsulate nucleoside analogues, protecting them from degradation, extending their circulation time, and potentially targeting them to specific tissues. mdpi.comfrontiersin.org The composition of LNPs can be modified to "redirect" them to organs beyond the liver, such as the lungs or spleen. frontiersin.org

Dendrimers: These highly branched macromolecules can form stable, non-covalent complexes with nucleoside analogues, improving their solubility and cellular uptake. mdpi.comresearchgate.net

Other Systems: Polymeric micelles, microparticles, and hydrogels are also being explored as delivery vehicles for nucleoside analogues in cancer therapy. researchgate.net

Novel Carriers: Unconventional delivery systems, such as using red blood cells as carriers for antiviral nucleoside analogues, are also under investigation and could offer new ways to administer this compound. nih.gov These advanced formulations are crucial for translating the compound's biological activity into effective research tools and potential therapeutics.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, future research will increasingly integrate "omics" technologies. These approaches allow for a global, unbiased analysis of cellular changes in response to the compound.

Proteomics: Chemical proteomics uses affinity-based probes, often incorporating a biotin (B1667282) tag and a photoreactive group onto an adenosine analogue, to identify direct protein binding partners from complex cell lysates. usf.edursc.orgplos.org This technique is invaluable for confirming intended targets, discovering novel off-target effects, and elucidating mechanisms of action. nih.govnih.gov Quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can then be used to measure changes in the expression levels of thousands of proteins simultaneously, providing a comprehensive picture of the cellular response. usf.edu

Metabolomics: This technology involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. Untargeted metabolomic profiling can reveal the global metabolic impact of this compound. plos.orgmdpi.com Studies on other nucleoside analogues have used metabolomics to assess their effects on lipid profiles and inflammatory markers. researchgate.net Furthermore, large-scale population studies have demonstrated that the metabolic profiles of nucleosides and their analogues can be associated with mortality and longevity, underscoring their importance in systemic metabolism. nih.gov Applying these techniques to this compound could identify key metabolic pathways it modulates and uncover potential biomarkers of its activity.

Translational Research Perspectives and Potential for Further Preclinical Development

The ultimate goal of foundational research into compounds like this compound is to translate promising findings into preclinical and, eventually, clinical applications. frontiersin.org This requires a structured approach to bridge the gap between laboratory discoveries and therapeutic development. youtube.com

The path to preclinical development involves rigorous evaluation of the compound's efficacy and safety in clinically relevant models. frontiersin.orgnih.gov For nucleoside analogues, this often includes the synthesis and testing of various prodrugs to optimize pharmacokinetic properties like oral bioavailability. nih.gov A crucial aspect of translational adenosine research is navigating the species-dependent differences in receptor selectivity, which can complicate the interpretation of animal model data and its applicability to humans. frontiersin.org

Preclinical studies for adenosine analogues are ongoing for a wide range of conditions, from chronic hepatitis B to cancer and neurodegenerative diseases. researchgate.netdovepress.comresearchgate.net The development of highly selective agonists and antagonists for adenosine receptors has led to several candidates entering clinical trials. nih.govmdpi.com Indirect adenosine agonists are also a significant focus of preclinical investigation for applications such as bone regeneration. mdpi.comresearchgate.net

For this compound, future preclinical work would involve establishing a robust safety profile, defining its absorption, distribution, metabolism, and excretion (ADME) characteristics, and demonstrating proof-of-concept in appropriate animal models for a selected therapeutic indication. This translational pipeline is essential for realizing the full therapeutic potential of novel nucleoside analogues.

Q & A

Basic Synthesis and Purification

Q: What are the established methods for synthesizing 5'-Deoxy-5'-(ethylamino)adenosine, and how can purity be optimized? A:

- Synthesis Protocol : Adapt nucleophilic substitution strategies used for analogous 5'-modified adenosines. For example, adenosine can react with ethylamine derivatives under argon in polar aprotic solvents (e.g., hexamethylphosphoramide, HMPA) with thionyl chloride (SOCl₂) as an activating agent . Post-reaction, quenching with water and purification via column chromatography (silica gel, methanol/dichloromethane gradient) is recommended.

- Purity Optimization : Use HPLC with a C18 reverse-phase column and UV detection (λ = 260 nm). Purity >98% is achievable with recrystallization in ethanol/water mixtures. Confirmation via ¹H-NMR (e.g., ethylamino proton signals at δ 2.6–3.0 ppm) and mass spectrometry (expected [M+H]⁺ = 312.3) is critical .

Structural Characterization Techniques

Q: What analytical methods are essential for confirming the structure of this compound? A:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify ethylamino substitution (e.g., absence of 5'-OH signal, new ethyl group signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (C₁₁H₁₈N₆O₃; exact mass = 312.1317) .

- Purity Assessment : Thin-layer chromatography (TLC) and elemental analysis (C, H, N within ±0.4% theoretical) .

Biochemical Interactions and Enzyme Inhibition

Q: How does this compound interact with polyamine biosynthesis enzymes like S-adenosylmethionine decarboxylase (AdoMetDC)? A:

- Enzyme Inhibition Assays : Compare inhibitory activity to known AdoMetDC inhibitors (e.g., 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine) using spectrophotometric or fluorometric assays monitoring CO₂ release or substrate depletion .

- Mechanistic Insight : The ethylamino group may act as a transition-state analog, binding to the decarboxylation active site. IC₅₀ values should be determined via dose-response curves .

Substrate Specificity with Phosphorylases

Q: Is this compound a substrate for methylthioadenosine phosphorylases (MTAPs)? A:

- Kinetic Studies : Test enzymatic cleavage using recombinant MTAPs (e.g., Sulfolobus solfataricus MTAP II). Monitor product formation (adenine and ethylamino-ribose-1-phosphate) via HPLC or coupled enzymatic assays .

- Comparative Analysis : Contrast specificity with natural substrates like 5'-deoxy-5'-methylthioadenosine (MTA). Structural differences (ethylamino vs. methylthio groups) may reduce binding affinity .

Stability and Handling Considerations

Q: What precautions are necessary for handling this compound in experimental settings? A:

- Storage : Store lyophilized powder at ≤-20°C under argon to prevent oxidation. Solutions in DMSO should be aliquoted and kept at -80°C to avoid freeze-thaw degradation .

- Safety Protocols : Use nitrile gloves and fume hoods during synthesis. Avoid skin contact due to potential nucleoside analog toxicity .

Advanced Structural Analysis (Conformational Studies)

Q: How can the conformational stability of this compound be evaluated under physiological conditions? A: